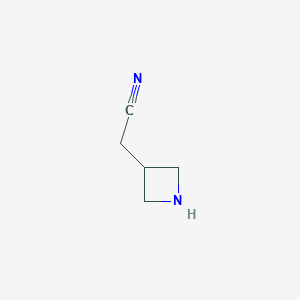

2-(Azetidin-3-yl)acetonitrile

Description

2-(Azetidin-3-yl)acetonitrile is a heterocyclic nitrile compound featuring a three-membered azetidine ring substituted with a cyanomethyl group at the 3-position. This scaffold is a key intermediate in pharmaceutical synthesis, particularly for Janus kinase (JAK) inhibitors such as baricitinib and pumecitinib . Its molecular formula is C₆H₈N₂ (core structure), though derivatives often include additional functional groups (e.g., sulfonyl or pyrrolopyrimidine moieties) that modify pharmacological activity .

The compound is synthesized via multi-step reactions involving tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate and methylene chloride under acidic conditions, as described in European patent applications . Analytical methods such as NMR (DMSO-d₆ or D₂O) and LCMS are used to confirm its structure and purity .

Properties

IUPAC Name |

2-(azetidin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-2-1-5-3-7-4-5/h5,7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKLTKIALMRNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the nitrile group. One common method is the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 3-chloropropionitrile with an amine can yield the desired azetidine ring .

Industrial Production Methods: Industrial production of 2-(Azetidin-3-yl)acetonitrile often employs green chemistry principles to minimize environmental impact. A notable method involves the use of microchannel reactors for efficient and scalable synthesis. This approach allows for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

2-(Azetidin-3-yl)acetonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

Medicine: Explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrile group can form hydrogen bonds or electrostatic interactions with amino acid residues in the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Bioactivity :

- Baricitinib and pumecitinib exhibit enhanced JAK inhibition due to sulfonyl and pyrrolopyrimidine groups, which improve target binding affinity compared to the parent compound .

- Simpler analogues like 2-(6-methylpyridazin-3-yl)acetonitrile lack the azetidine ring, reducing conformational rigidity and pharmacological relevance .

Synthetic Complexity :

- Derivatives like baricitinib require advanced multi-step syntheses (e.g., coupling with pyrrolo[2,3-d]pyrimidine), resulting in lower yields (~86%) compared to simpler acetonitrile derivatives .

- The parent compound is synthesized in higher yields (up to 95%) using tert-butyl protection strategies .

Stability and Solubility :

- Sulfonyl groups in baricitinib and pumecitinib enhance metabolic stability but reduce aqueous solubility, necessitating salt forms (e.g., adipate) for formulation .

- Unmodified 2-(azetidin-3-yl)acetonitrile is hygroscopic and requires storage under inert conditions .

Research Findings and Patent Data

Table 2: Comparative Research Data

*Baricitinib and pumecitinib are formulated as salts (e.g., adipate) with modified physical properties .

Critical Analysis

- Advantages of 2-(Azetidin-3-yl)acetonitrile :

- Limitations: Limited intrinsic bioactivity without additional functionalization . Requires specialized handling due to hygroscopicity .

Competitive Landscape :

Biological Activity

2-(Azetidin-3-yl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-(Azetidin-3-yl)acetonitrile features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structure is significant as it allows for interactions with various biological targets. The compound's ability to act as a pharmacophore makes it a candidate for drug design aimed at specific enzymes and receptors.

The biological activity of 2-(Azetidin-3-yl)acetonitrile is primarily attributed to its interaction with molecular targets in cells. The azetidine ring can bind to active sites on enzymes or receptors, potentially inhibiting their functions. This inhibition can disrupt critical biological pathways, which is particularly relevant in cancer therapy where cell proliferation needs to be controlled.

Antimicrobial Activity

Research has shown that 2-(Azetidin-3-yl)acetonitrile exhibits promising antimicrobial properties. A study evaluated the compound against various bacterial strains using standard methods such as the cup plate method. The results indicated moderate to good antimicrobial activity compared to established standards .

Anticancer Activity

One of the most notable areas of interest for 2-(Azetidin-3-yl)acetonitrile is its anticancer activity. Preliminary studies indicate that the compound may inhibit enzymes involved in cell proliferation, making it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

- Antimicrobial Testing : In a comprehensive study, various derivatives of azetidine compounds were synthesized and tested for their antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that modifications to the azetidine structure could enhance antimicrobial activity significantly .

- Anticancer Research : A recent investigation focused on the synthesis of azetidine derivatives and their effects on cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, highlighting their potential as effective anticancer agents .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.